![molecular formula C17H22N4O2 B14501894 2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile CAS No. 64635-83-2](/img/structure/B14501894.png)
2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[55]undecane-1,5-dicarbonitrile is a complex organic compound belonging to the spirocyclic family Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration This particular compound features a spiro[5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring, which is then further functionalized to introduce the spirocyclic structure . The reaction conditions often include the use of catalysts such as l-proline to enhance regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium cyanide under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane-1,3-dithiane spiranes: Similar spirocyclic structure with different heteroatoms.
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones: Variations in the functional groups attached to the spirocyclic core.
Uniqueness
2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is unique due to its combination of piperidine, dioxo, and dicarbonitrile groups, which provide distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
64635-83-2 |
|---|---|
Molecular Formula |
C17H22N4O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2,4-dioxo-3-piperidin-1-yl-3-azaspiro[5.5]undecane-1,5-dicarbonitrile |
InChI |
InChI=1S/C17H22N4O2/c18-11-13-15(22)21(20-9-5-2-6-10-20)16(23)14(12-19)17(13)7-3-1-4-8-17/h13-14H,1-10H2 |
InChI Key |
CQLKXTZNEVZTOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C(=O)N(C(=O)C2C#N)N3CCCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)
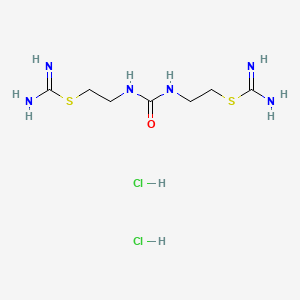
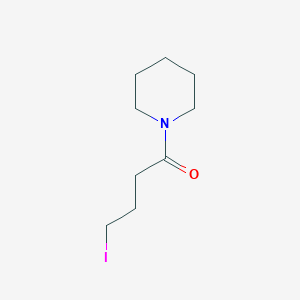
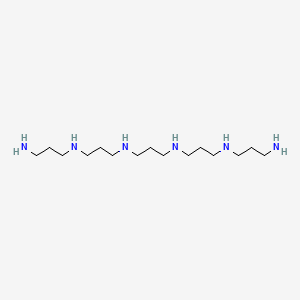
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
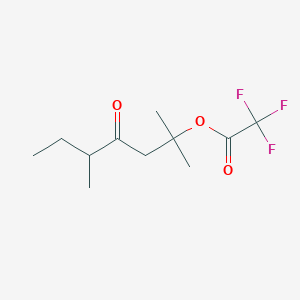
![2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate](/img/structure/B14501843.png)
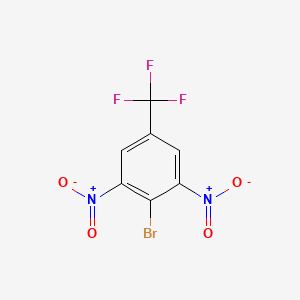
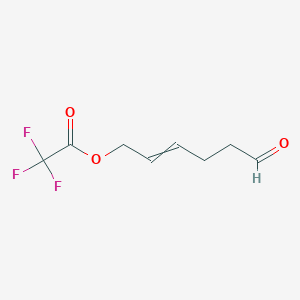
![3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14501860.png)
![10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole](/img/structure/B14501863.png)
![5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501881.png)
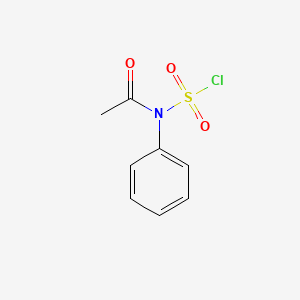
![2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14501891.png)
